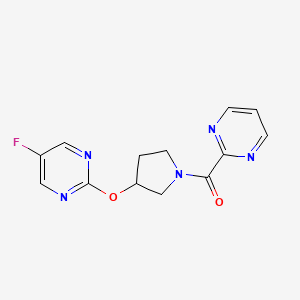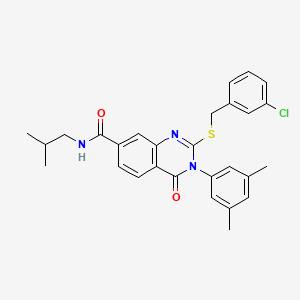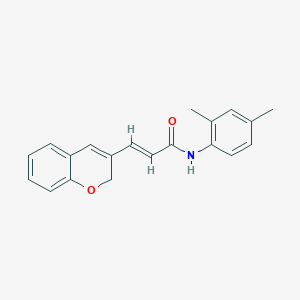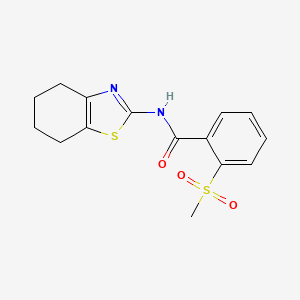![molecular formula C24H17F2N3 B2515698 1-(3,4-diméthylphényl)-7,8-difluoro-3-phényl-1H-pyrazolo[4,3-c]quinoléine CAS No. 901248-27-9](/img/structure/B2515698.png)
1-(3,4-diméthylphényl)-7,8-difluoro-3-phényl-1H-pyrazolo[4,3-c]quinoléine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(3,4-dimethylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline" is a derivative of the pyrazoloquinoline family, which is known for its versatile applications in the field of organic electronics and fluorescence-based sensing. Pyrazoloquinoline derivatives exhibit a range of photophysical properties that make them suitable for use as molecular sensors, light-emitting devices, and in the development of molecular logic switches .
Synthesis Analysis
The synthesis of pyrazoloquinoline derivatives often involves strategies such as aryl sulfenylation, benzannulation, and reactions with various aldehydes and ketones. For instance, a dimethyl sulfoxide-assisted, iodine- and ascorbic acid-catalyzed one-pot approach has been described for constructing pyrazoloquinoline thioether derivatives, which demonstrates the versatility and adaptability of the synthetic methods for this class of compounds . Additionally, the reaction of amino-pyrazoles with dimedone and benzaldehydes has been reported to yield tricyclic pyrazoloquinoline derivatives .
Molecular Structure Analysis
The molecular structure of pyrazoloquinoline derivatives is characterized by a planar aromatic core, which can be substituted with various functional groups. The presence of substituents such as phenyl or trifluoromethyl groups can induce twists in the molecule relative to the planar core, affecting the electronic properties and interactions of the compound . The planarity of the core is crucial for the photophysical properties, as it facilitates π-π* transitions that are responsible for the absorption and fluorescence characteristics of these molecules .
Chemical Reactions Analysis
Pyrazoloquinoline derivatives can undergo a variety of chemical reactions, including protonation, which can lead to reversible quenching of fluorescence. This property is particularly interesting for the development of pH-sensitive fluorescent probes. The quenching process is influenced by the presence of protic acids and can be analyzed using steady-state and transient fluorescence spectra . Furthermore, the derivatives can be modified through reactions such as Suzuki coupling and controlled oxidation, which allows for the introduction of additional functional groups and the exploration of structure-activity relationships .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinoline derivatives are closely related to their molecular structure. The absorption spectra of these compounds are characterized by strong absorption bands in the UV-visible range, which are influenced by the nature of the substituents and the solvent environment. The solvent effect on the absorption spectra is generally small, indicating that the intrinsic electronic properties of the molecule play a significant role in its photophysical behavior . The fluorescence properties, including solvatochromism, acidochromism, and solid-state fluorescence, are also notable features of these compounds, which can be tailored for specific applications by modifying the molecular structure .
Applications De Recherche Scientifique
- Les dérivés de la quinazoline, y compris le composé en question, ont été étudiés pour leur potentiel en tant qu'agents anticancéreux, inhibiteurs de kinase et médicaments anti-inflammatoires .
Chimie Médicinale et Développement de Médicaments
Catalyse et Complexes de Métaux de Transition
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-7,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3/c1-14-8-9-17(10-15(14)2)29-24-18-11-20(25)21(26)12-22(18)27-13-19(24)23(28-29)16-6-4-3-5-7-16/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWQVQKRYATKTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)F)F)C(=N2)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(2,2,2-Trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2515616.png)
![2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2515617.png)

![N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515621.png)
![Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2515624.png)
![2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2515625.png)

![3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride](/img/structure/B2515628.png)

![3-chloro-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2515634.png)


![3-Amino-4-[(3-methoxypropyl)amino]benzoic acid](/img/structure/B2515638.png)